molecular formula C8H7F3N2O2 B8294302 5-(2,2,2-Trifluoroethylamino)-pyridine-2-carboxylic acid

5-(2,2,2-Trifluoroethylamino)-pyridine-2-carboxylic acid

Cat. No.: B8294302
M. Wt: 220.15 g/mol
InChI Key: WCXXDLFWNURVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2,2-Trifluoroethylamino)-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

5-(2,2,2-trifluoroethylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-13-5-1-2-6(7(14)15)12-3-5/h1-3,13H,4H2,(H,14,15)

InChI Key

WCXXDLFWNURVOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(2,2,2-Trifluoroethylamino)-pyridine-2-carboxylic acid methyl ester (Intermediate 280, 75 mg, 0.320 mmol) was dissolved in a mixture of THF (0.75 mL) and water (0.25 mL) and lithium hydroxide monohydrate (27 mg, 0.640 mmol) was added. The mixture was stirred at room temperature for 18 h. The mixture was diluted with water (5 mL), brought to approximately pH 4 by the addition of 1M HCl, then extracted with DCM (4×9 mL). The combined organic extracts were washed with brine (5 mL), dried over sodium sulfate and evaporated under vacuum to afford the title compound as a white solid (51 mg, 72%). Method B HPLC-MS: MH+ requires m/z=221. Found: m/z=221, Rt=1.30 min (100%).
Name
5-(2,2,2-Trifluoroethylamino)-pyridine-2-carboxylic acid methyl ester
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Intermediate 280
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
72%

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